Cionin is an endogenous octapeptide originally isolated from the neural ganglion of the ascidian Ciona intestinalis, a protochordate considered a close relative of vertebrates. [] Its discovery provided crucial evidence for the evolutionary origins of the CCK/gastrin peptide family, pushing the emergence of these peptides back at least 500 million years. [] Cionin is considered a structural hybrid of CCK and gastrin, possessing two sulfated tyrosine residues, a characteristic feature of both peptides. [, , ] This unique characteristic positions cionin as a potential common ancestor of the CCK/gastrin family and a valuable tool for investigating the evolution of these peptides. [, ]
This method utilizes Fmoc-Tyr(SO3Na)-OH as a building block to assemble the Tyr(SO3Na)-containing peptide-resin. [] A global deprotection/cleavage reaction is then performed using 90% aqueous trifluoroacetic acid (TFA) in the presence of m-cresol and 2-methylindole at 4°C. []
This approach employs the Tyr(Msib) [Msib = p-(methylsulfinyl)benzyl] derivative for peptide chain assembly. [] Following peptide-resin cleavage, the partially protected peptide with Msib/Msz protecting groups [Msz = p-(methylsulfinyl)benzyloxycarbonyl] undergoes treatment with a dimethylformamide-sulfur trioxide complex in the presence of ethanedithiol. [] This step facilitates the sulfation of the free tyrosine residue and reduces the Msib/Msz groups to TFA-labile Mtb/Mtz groups [Mtb = p-(methylthio)benzyl, Mtz = p-(methylthio)benzyloxycarbonyl]. [] A final deprotection of the Mtb/Mtz groups using 90% aqueous TFA with m-cresol and 2-methylindole yields the desired cionin derivative with a tyrosine sulfate residue at the selected position. []
Approach 2 generally results in significantly higher yields compared to Approach 1. []
Cionin is derived from the Ciona species, which are marine invertebrates classified under the phylum Chordata. The peptide is synthesized in specific tissues and has been studied for its receptor interactions and biological effects. Cionin is classified as a neuropeptide, functioning through specific receptors that mediate its physiological actions.
The synthesis of cionin involves solid-phase peptide synthesis techniques, notably using an ABI 430A solid-phase peptide synthesizer. The Fast Moc method and Fmoc (Fluorenylmethyloxycarbonyl) chemistry are employed to ensure high purity and yield of the peptide. This method allows for the sequential addition of amino acids to form the desired peptide chain, ensuring precise control over the synthesis process .
The synthesis process typically includes:
Cionin's molecular structure consists of a specific sequence of amino acids that confer its biological activity. The exact sequence may vary slightly among different species or isoforms, but it typically includes key residues that are crucial for receptor binding and activity.
The molecular weight of cionin is approximately 1,200 Da, with a characteristic structure that includes multiple functional groups essential for its interaction with receptors. Structural analysis often employs techniques like nuclear magnetic resonance spectroscopy or mass spectrometry to confirm the identity and purity of synthesized cionin .
Cionin participates in various biochemical reactions, primarily through its interaction with specific receptors in target cells. These interactions can lead to downstream signaling cascades that affect cellular functions such as calcium ion influx and neurotransmitter release.
Cionin exerts its effects by binding to specific receptors located on target cells, initiating a cascade of intracellular events. This mechanism typically involves:
Research indicates that cionin influences gene expression patterns in target tissues, modulating various biological processes including growth and metabolism .
Relevant studies have characterized these properties through various analytical techniques, confirming cionin's suitability for experimental applications .
Cionin has several scientific uses:
These applications highlight cionin's significance in both basic research and potential therapeutic developments .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3